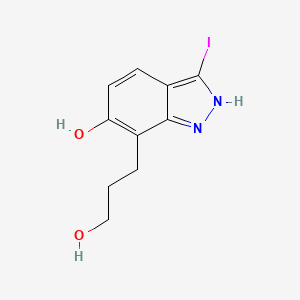![molecular formula C9H8BrN3O3 B13915114 Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915114.png)
Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its unique structure, which includes a bromine atom at the 3rd position, a hydroxyl group at the 8th position, and an ethyl ester group at the 7th position. The imidazo[1,2-b]pyridazine scaffold is known for its diverse biological activities and is widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride, potassium carbonate, and cesium carbonate.
Oxidation Reactions: The hydroxyl group at the 8th position can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group at the 7th position can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino derivative, while oxidation of the hydroxyl group can produce a ketone derivative.
Scientific Research Applications
Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential drug candidates. Its unique structure allows for the exploration of various biological activities, including antimicrobial, antiviral, and anticancer properties.
Biological Research: The compound is used in studies to investigate its effects on various biological pathways and molecular targets. It can serve as a probe to study enzyme inhibition, receptor binding, and signal transduction.
Industrial Applications: In the chemical industry, this compound can be used as an intermediate for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable starting material for the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall biological effects.
Comparison with Similar Compounds
Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has a similar imidazo[1,2-b]pyridazine scaffold but differs in the position and type of substituents. The presence of a chlorine atom at the 6th position and a carboxylate group at the 2nd position can lead to different biological activities and reactivity.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound features an imidazo[1,2-a]pyridine scaffold with ethyl and chlorine substituents. It exhibits significant activity against multidrug-resistant tuberculosis and has good microsomal stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, hydroxyl, and ester groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C9H8BrN3O3 |
|---|---|
Molecular Weight |
286.08 g/mol |
IUPAC Name |
ethyl 3-bromo-8-oxo-5H-imidazo[1,2-b]pyridazine-7-carboxylate |
InChI |
InChI=1S/C9H8BrN3O3/c1-2-16-9(15)5-3-12-13-6(10)4-11-8(13)7(5)14/h3-4,12H,2H2,1H3 |
InChI Key |
IAVFVQJFABFIDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNN2C(=CN=C2C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13915032.png)
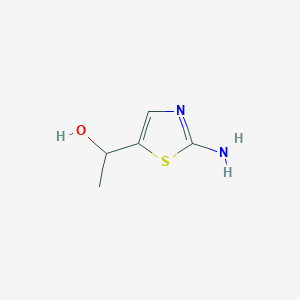

![Tetrasodium;2-[[2-[bis(carboxylatomethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxylatomethyl)amino]acetate](/img/structure/B13915061.png)
![5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol](/img/structure/B13915065.png)

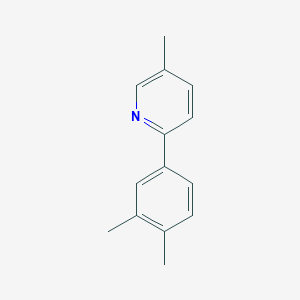
![(13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13915107.png)
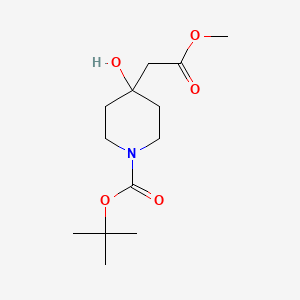
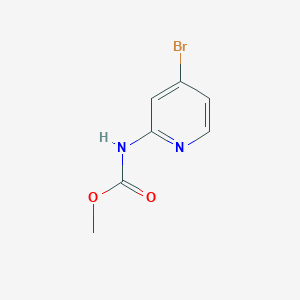

![(2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13915130.png)

